methyl 2-[(6-benzyl-13-ethyl-13-methyl-7-oxo-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]acetate
Overview
Description
Methyl 2-[(6-benzyl-13-ethyl-13-methyl-7-oxo-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(6-benzyl-13-ethyl-13-methyl-7-oxo-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]acetate typically involves multiple steps, including the formation of the tricyclic core and the subsequent esterification. The tricyclic core can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The final esterification step involves the reaction of the tricyclic intermediate with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would need to be streamlined to ensure the removal of any impurities that could affect the compound’s performance in its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(6-benzyl-13-ethyl-13-methyl-7-oxo-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols .
Scientific Research Applications
Methyl 2-[(6-benzyl-13-ethyl-13-methyl-7-oxo-12-oxa-2,4,6-triazatricyclo[840
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Medicine: The compound may have potential as a drug candidate due to its complex structure and potential biological activity.
Industry: It can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 2-[(6-benzyl-13-ethyl-13-methyl-7-oxo-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]acetate exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The tricyclic core and ester functional group may play a crucial role in these interactions by providing a specific binding affinity and reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simpler ester with a similar functional group but lacking the complex tricyclic structure.
Ethyl benzoate: Another ester with an aromatic ring but without the tricyclic core.
Methyl butyrate: A small ester commonly used in flavoring agents.
Uniqueness
Methyl 2-[(6-benzyl-13-ethyl-13-methyl-7-oxo-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]acetate stands out due to its intricate tricyclic structure, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
methyl 2-[(6-benzyl-13-ethyl-13-methyl-7-oxo-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-4-23(2)11-18-16(13-30-23)10-17-20(24-18)25-22(31-14-19(27)29-3)26(21(17)28)12-15-8-6-5-7-9-15/h5-10H,4,11-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWSFBKMUVSAOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=N3)SCC(=O)OC)CC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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